4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one” is a chemical with the molecular formula C20H14FNO4S. It has an average mass of 383.393 Da and a monoisotopic mass of 383.062744 Da .
Molecular Structure Analysis
The compound has several notable features in its structure. It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds. Its ACD/LogP value is 2.74, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3. Its boiling point is 653.3±65.0 °C at 760 mmHg. The vapour pressure is 0.0±2.1 mmHg at 25°C. The enthalpy of vaporization is 101.1±3.0 kJ/mol. The flash point is 348.9±34.3 °C. The index of refraction is 1.652. The molar refractivity is 100.3±0.5 cm3. The polar surface area is 85 Å2. The polarizability is 39.8±0.5 10-24 cm3. The surface tension is 55.6±7.0 dyne/cm. The molar volume is 274.3±7.0 cm3 .Applications De Recherche Scientifique
Antitumor Activity
A novel series of compounds, including 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one, has been synthesized and shown to have potent antitumor activity. These compounds, referred to as indolylquinols, exhibit significant in vitro activity against human tumor cell lines, particularly in colon, renal, and breast cancer cells. The compound demonstrates a mean GI(50) value of 16 nM and a mean LC(50) value of 2.24 μM in the NCI 60-cell-line screen. This is particularly notable in the HCT 116 human colon cancer cell line, where the LC(50) activity is below 10 nM. The compound's potential as a therapeutic agent is further supported by its significant antitumor activity in vivo in mice bearing subcutaneously implanted MDA-MB-435 xenografts (Berry et al., 2005).
Mechanism of Action
Investigations into the mechanism of antitumor action of these compounds, including the aforementioned quinol, suggest apoptosis induction as demonstrated by caspase 3 and PARP cleavage. The role of glutathione in modulating quinol-mediated cytotoxicity has been observed, with an increase in total glutathione content in HCT 116 cells upon treatment, indicative of a glutathione-mediated antioxidant response. Further studies identified several cellular proteins, such as beta-tubulin, heat shock protein 60, and peroxiredoxin 1, as potential molecular targets of quinols, contributing to their proapoptotic and antiproliferative effects (Chew et al., 2006).
Molecular Target Identification
Research into the molecular targets of antitumor quinols, including 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one, has elucidated thioredoxin as a key target. Molecular modeling predicted irreversible binding between quinol analogues and cysteine residues of thioredoxin, inhibiting enzyme activity. This was confirmed via mass spectrometry. Additionally, microarray analyses revealed up-regulation of thioredoxin reductase expression, consistent with a mechanism of action involving inhibition of the small redox protein thioredoxin (Bradshaw et al., 2005).
Hydrogen Bonding Analysis
A study on the hydrogen bonding in anti-cancer quinols, including this compound, has provided insights into the structure-activity relationship crucial for its antitumor activity. It was found that the quinol ring, containing "Michael acceptor" electrophilic β-carbons, is necessary for optimal antitumor activity, and disruption of thioredoxin signaling is a potential mechanism of action (Schwalbe et al., 2014).
Propriétés
IUPAC Name |
4-[1-(benzenesulfonyl)-6-fluoroindol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO4S/c21-15-7-6-14-12-19(20(24)10-8-16(23)9-11-20)22(18(14)13-15)27(25,26)17-4-2-1-3-5-17/h1-13,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKLBNRXGJLHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)F)C4(C=CC(=O)C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.